molecular formula C11H9Cl2N B6211011 2,4-dichloro-5,7-dimethylquinoline CAS No. 139719-16-7

2,4-dichloro-5,7-dimethylquinoline

Cat. No. B6211011
CAS RN: 139719-16-7
M. Wt: 226.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-5,7-dimethylquinoline” is a compound that belongs to the quinoline family . Quinolines are heterocyclic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound has a molecular formula of C11H9Cl2N .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-5,7-dimethylquinoline” consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused to a pyridine . The compound has two chlorine atoms and two methyl groups attached to the quinoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-5,7-dimethylquinoline” include a molecular weight of 226.10 . The compound is a solid .

Future Directions

Quinoline derivatives, including “2,4-dichloro-5,7-dimethylquinoline”, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-5,7-dimethylquinoline involves the chlorination of 2,5-dimethylquinoline followed by further chlorination and methylation reactions.", "Starting Materials": [ "2,5-dimethylquinoline", "Chlorine gas", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Chlorination of 2,5-dimethylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,4-dichloro-5,6-dimethylquinoline.", "Step 2: Further chlorination of 2,4-dichloro-5,6-dimethylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,4-dichloro-5,7-dimethylquinoline.", "Step 3: Methylation of 2,4-dichloro-5,7-dimethylquinoline with methanol in the presence of a base such as sodium hydroxide to yield the final product, 2,4-dichloro-5,7-dimethylquinoline." ] }

CAS RN

139719-16-7

Product Name

2,4-dichloro-5,7-dimethylquinoline

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.